PF-06412562 is a moderately potent, highly selective oral dopamine D1/D5 receptor partial agonist. [] It is a non-catechol structure compound. [] This compound has been investigated for its potential in treating cognitive impairment in schizophrenia [] and addressing motor symptoms in advanced Parkinson's disease. [, ]
PF2562 is a compound that has garnered attention due to its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as a phosphonate derivative and exhibits biological activity that may be beneficial for therapeutic purposes. Understanding PF2562 involves an exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
PF2562 is categorized under the broader class of azaheterocyclic phosphonates. These compounds are characterized by their nitrogen-containing heterocycles and phosphonate functional groups, which contribute to their unique chemical properties and biological activities. The classification of PF2562 aligns it with other phosphonates known for their role in biological systems and potential therapeutic applications.
The synthesis of PF2562 typically involves several advanced organic chemistry techniques. Common methods include:
Synthesis often employs solid-phase synthesis methodologies, which allow for the efficient assembly of complex molecules. Techniques such as continuous-flow synthesis can enhance reaction efficiency and yield .
PF2562 features a complex molecular structure that includes both nitrogen and phosphorus atoms within its framework. The specific arrangement of these atoms contributes to its unique properties and reactivity.
The molecular formula and specific structural data can be derived from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide insights into the compound's connectivity and stereochemistry.
PF2562 participates in various chemical reactions typical of phosphonates, including:
The kinetics and mechanisms of these reactions are essential for understanding how PF2562 behaves under different conditions, which can influence its efficacy in biological applications.
The mechanism of action of PF2562 involves interactions at the molecular level with biological targets. It is believed to modulate specific enzymatic pathways or receptor activities, contributing to its pharmacological effects.
Research indicates that PF2562 may exhibit inhibitory effects on certain enzymes involved in disease processes, although detailed mechanistic studies are still ongoing to elucidate these pathways fully.
PF2562 is expected to exhibit standard physical properties typical of phosphonates, including solubility in polar solvents and stability under ambient conditions.
The chemical properties include reactivity patterns typical of phosphonates, such as susceptibility to hydrolysis and potential for forming stable complexes with metal ions. Detailed characterization through analytical techniques provides critical data on these properties.
PF2562 has potential applications in various scientific fields:
PF2562 (PF-06412562, CVL-562) is a non-catechol dopamine receptor agonist developed to selectively target D1-class receptors (D1 and D5 subtypes). Its chemical structure (C₁₉H₁₇N₅O; MW 331.37 g/mol) features a pyrimidine core linked to a substituted phenyl ring, conferring stability and blood-brain barrier permeability [1] [4] [8]. Unlike catechol-based agonists, PF2562’s non-catechol design minimizes oxidative metabolism and pharmacokinetic limitations, enhancing its suitability for central nervous system applications [9].
PF2562 exhibits high binding affinity for the human D1 receptor (Ki = 113 nM) and partial agonist activity (EC50 = 568 nM; Emax 44%) in cAMP accumulation assays [1] [8]. This pharmacological profile positions it as a candidate for neurological disorders involving dopamine dysregulation, particularly Parkinson’s disease (PD).
Table 1: Key Pharmacological Properties of PF2562
Property | Value | Assay System |
---|---|---|
Molecular Weight | 331.37 g/mol | - |
D1 Receptor Ki | 113 nM | Human D1 receptor |
cAMP EC50 (D1-mediated) | 568 nM | HTRF assay |
Emax (Relative to DA) | 44% | HEK293T cells |
Selectivity Profile | D1/D5 > D2-class | Receptor binding |
Late-stage Parkinson’s disease (LsPD) remains a therapeutic challenge. Existing therapies—primarily levodopa and D2-selective agonists—lose efficacy as dopaminergic neurons degenerate, leading to diminished striatal dopamine synthesis and severe motor/non-motor symptoms [2] [3]. Crucially, these agents fail to engage preserved post-synaptic D1 receptors in LsPD patients [7].
Key knowledge gaps include:
PF2562’s development aligns with the dopamine receptor classification framework, which bifurcates receptors into D1-class (Gs-coupled) and D2-class (Gi-coupled) families [2] [9]. Therapeutically, D1 agonism enhances striatal direct pathway activation, potentially restoring motor function in PD without requiring presynaptic dopamine conversion [3] [7].
Conceptual boundaries include:
Table 2: PF2562 vs. Related Dopamine Agonists
Compound | Receptor Target | EC50 (cAMP) | Emax (%) | Clinical Stage |
---|---|---|---|---|
PF2562 | D1/D5 partial agonist | 568 nM | 44% | Phase Ia/b (LsPD) |
Tavapadon | D1/D5 full agonist | Not reported | >80% | Phase III (PD) |
PW0464 (Razpipadon) | D1-selective | 5.8 nM | Not reported | Preclinical |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7